2-(Hydroxymethyl)benzenesulfonamide
Overview
Description
2-(Hydroxymethyl)benzenesulfonamide is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonamide, featuring a hydroxymethyl group attached to the benzene ring.
Mechanism of Action
Target of Action
The primary targets of 2-(Hydroxymethyl)benzenesulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . Carbonic anhydrases play a vital role in many biochemical processes in organisms, including the maintenance of acid–base homeostasis . Dihydropteroate synthetase is a bacterial enzyme that uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
This compound acts as a competitive inhibitor of these enzymes. It inhibits the multiplication of bacteria by acting as competitive inhibitors of PABA in the folic acid metabolism cycle . In the case of carbonic anhydrase IX, it inhibits the enzyme, affecting the pH regulation in tumor cells .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria by inhibiting the dihydropteroate synthetase enzyme . This inhibition disrupts the synthesis of folic acid, which is essential for the bacteria’s growth and multiplication. In the case of carbonic anhydrase IX, the compound’s inhibition affects the pH regulation in tumor cells, disrupting their metabolism .
Pharmacokinetics
They are widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of the targeted enzymes by this compound leads to a disruption in the normal functioning of the bacteria or tumor cells. In bacteria, the inhibition of folic acid synthesis leads to a halt in their growth and multiplication . In tumor cells, the disruption of pH regulation can lead to cell death .
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)benzenesulfonamide, like other sulfonamides, is known to inhibit the enzyme carbonic anhydrase (CA) in many solid tumors . This inhibition is achieved through the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme . The nature of this interaction is primarily electrostatic, as the sulfonamide group acts as a zinc-binding group .
Cellular Effects
The inhibition of carbonic anhydrase by this compound can have profound effects on cellular processes. Carbonic anhydrase plays a crucial role in maintaining pH balance within cells and tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate . Therefore, inhibition of this enzyme can disrupt cellular pH homeostasis, potentially affecting various cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the enzyme carbonic anhydrase, thereby inhibiting its activity . This binding interaction is primarily electrostatic, involving the sulfonamide group of the compound and the zinc ion in the enzyme’s active site .
Temporal Effects in Laboratory Settings
Given its stability and the nature of its interactions with carbonic anhydrase, it is reasonable to assume that its effects would be consistent over time, barring any changes in environmental conditions or the presence of other interacting substances .
Dosage Effects in Animal Models
Like other sulfonamides, it is likely that its effects would be dose-dependent, with higher doses potentially leading to more pronounced inhibition of carbonic anhydrase and possibly increased risk of adverse effects .
Metabolic Pathways
This compound, as a sulfonamide, is likely to be involved in the metabolic pathway of sulfonamides. Sulfonamides are known to be metabolized primarily in the liver, where they undergo acetylation, a process that can lead to the formation of inactive metabolites .
Transport and Distribution
Like other sulfonamides, it is likely to be distributed widely throughout the body, given its relatively small size and polar nature .
Subcellular Localization
Given its role as an inhibitor of carbonic anhydrase, it is likely to be found in the cytoplasm where this enzyme is typically located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with formaldehyde and ammonia. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzenesulfonamides
Scientific Research Applications
2-(Hydroxymethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound, lacking the hydroxymethyl group.
4-(Hydroxymethyl)benzenesulfonamide: A positional isomer with the hydroxymethyl group at the para position.
N-(Hydroxymethyl)benzenesulfonamide: A derivative with the hydroxymethyl group attached to the nitrogen atom of the sulfonamide group
Uniqueness: 2-(Hydroxymethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
IUPAC Name |
2-(hydroxymethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOWVOUGOCILSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608476 | |
Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65270-84-0 | |
Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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